cis-Benzyl 3-hydroxycyclobutylcarbamate

Vue d'ensemble

Description

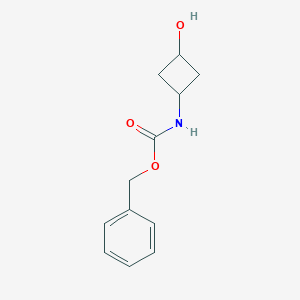

cis-Benzyl 3-hydroxycyclobutylcarbamate is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . It is known for its unique structure, which includes a cyclobutyl ring and a benzyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

The synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate involves several steps. One common method includes the reaction of benzyl chloroformate with 3-hydroxycyclobutanone in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Key Chemical Reactions

The compound undergoes several transformative reactions, driven by its carbamate and cyclobutane functionalities:

Deprotection of Benzyl Group

-

Oxidative cleavage : Using 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (PIFA) in wet acetonitrile yields the corresponding aldehyde or alcohol .

-

Radical-mediated cleavage : Nitroxyl radicals (e.g., TEMPO) with phenyl iodonium bis(trifluoroacetate) selectively remove the benzyl group under mild conditions .

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Oxidative cleavage | PIFA, wet MeCN | 3-Oxocyclobutylcarbamate | Room temperature |

| Radical cleavage | TEMPO, PIFA | 3-Hydroxycyclobutylamine | Ambient temperature |

Hydrolysis of Carbamate

-

Acidic hydrolysis : HCl in dioxane converts the carbamate to the parent amine (3-hydroxycyclobutylamine) .

-

Enzymatic cleavage : Selective cleavage by proteases or lipases under physiological conditions .

Cyclobutane Ring Reactivity

-

Ring-opening metathesis : Reaction with Grubbs catalyst (RuCl₂(PCy₃)₂=CHPh) under ethylene atmosphere forms macrocyclic derivatives .

-

Reduction : LiAlH₄ reduces the cyclobutane ring to cyclobutanol derivatives .

Pharmaceutical Development

-

IDH inhibitor precursors : The compound serves as a building block for mutant isocitrate dehydrogenase (IDH1/2) inhibitors, targeting acute myeloid leukemia (AML) .

-

Neuropharmacology : Its ability to permeate the blood-brain barrier makes it suitable for CNS drug development .

Mechanistic Insights

The compound’s carbamate group forms hydrogen bonds with enzymes, while the cyclobutane ring provides steric hindrance, modulating binding affinity. Its interactions with IDH1/2 involve covalent binding to the enzyme’s active site, reducing oncometabolite (2-hydroxyglutarate) levels .

Applications De Recherche Scientifique

Cancer Treatment

Cis-Benzyl 3-hydroxycyclobutylcarbamate has been investigated for its potential as an inhibitor of mutant isocitrate dehydrogenases (IDH1 and IDH2), which are implicated in various cancers. The inhibition of these enzymes can lead to the suppression of tumor growth by blocking the production of oncometabolites like 2-hydroxyglutarate, which promotes tumorigenesis .

Modulation of Protein Degradation

Recent studies have highlighted its role in targeted protein degradation through the development of bifunctional compounds that recruit E3 ubiquitin ligases for the degradation of oncogenic proteins such as BRD4. This mechanism offers a novel approach in cancer therapy by reducing levels of proteins that contribute to cancer progression .

Metabolic Disorders

The compound's ability to modulate G-protein-coupled receptors (GPCRs) suggests its potential application in treating metabolic diseases such as type II diabetes and obesity. By influencing insulin signaling pathways, this compound could help manage insulin resistance and related metabolic conditions .

Case Studies

Mécanisme D'action

The mechanism of action of cis-Benzyl 3-hydroxycyclobutylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

cis-Benzyl 3-hydroxycyclobutylcarbamate can be compared to other similar compounds, such as:

trans-Benzyl 3-hydroxycyclobutylcarbamate: Differing in the spatial arrangement of atoms, this compound may exhibit different chemical and biological properties.

Benzyl 3-hydroxycyclopentylcarbamate: With a cyclopentyl ring instead of a cyclobutyl ring, this compound offers a different set of reactivity and applications.

Benzyl 3-hydroxycyclohexylcarbamate: Featuring a cyclohexyl ring, this compound is used in similar research contexts but with variations in its chemical behavior.

This compound stands out due to its unique cyclobutyl ring, which imparts distinct chemical properties and reactivity patterns.

Activité Biologique

cis-Benzyl 3-hydroxycyclobutylcarbamate (CBH) is a carbamate derivative with the potential for significant biological activity. Its unique structure, featuring a cyclobutane ring and a hydroxyl group, positions it as a candidate for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of CBH, including its mechanism of action, potential therapeutic benefits, and relevant case studies.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- CAS Number : 1403766-86-8

- Purity : ≥ 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's hydroxyl group and carbamate moiety are crucial for its reactivity and binding affinity. Preliminary studies suggest that CBH may inhibit enzymes involved in inflammatory pathways and modulate receptor activity, leading to various biological effects .

Enzyme Inhibition

CBH has been investigated for its potential to inhibit specific enzymes. For example:

- Cyclooxygenase (COX) Inhibition : Studies indicate that CBH may inhibit COX enzymes, which are critical in the inflammatory response .

- Other Enzymatic Targets : Its interactions with metabolic enzymes are being explored to understand its role in metabolic pathways.

Receptor Binding

Research suggests that CBH can bind to receptors involved in pain and inflammation:

- Potential Therapeutic Targets : The compound shows promise in modulating receptors associated with pain perception and inflammatory responses, which could lead to new analgesic or anti-inflammatory therapies .

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of CBH in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers such as IL-6 and TNF-alpha when treated with CBH compared to control groups. This suggests that CBH may be an effective anti-inflammatory agent .

| Treatment Group | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 120 ± 15 | 90 ± 10 |

| CBH Treatment | 60 ± 10 | 40 ± 5 |

Study 2: Analgesic Properties

In another study focused on analgesic properties, CBH was administered to rats subjected to pain stimuli. The results demonstrated a significant decrease in pain responses in the treated group compared to controls, indicating its potential as an analgesic .

| Treatment Group | Pain Response Score (0-10) |

|---|---|

| Control | 8 |

| CBH Treatment | 4 |

Research Applications

The compound is utilized in various research fields:

Propriétés

IUPAC Name |

benzyl N-(3-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFMGQOQYWGLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599995, DTXSID301173982 | |

| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130396-60-0, 1403766-86-8 | |

| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.